molecular formula C21H23N3 B5624385 N,N-dimethyl-N'-(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-1,4-benzenediamine

N,N-dimethyl-N'-(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-1,4-benzenediamine

Cat. No. B5624385
M. Wt: 317.4 g/mol
InChI Key: VHGHXEAJCBQQRT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-1,4-benzenediamine is a compound with potential interest in the field of chemistry due to its unique structure and properties. The compound is derived from a class of chemicals that exhibit diverse biological and chemical properties, making it a subject of interest for various synthetic and analytical studies.

Synthesis Analysis

The synthesis of related quinoline derivatives involves cyclocondensation reactions, where specific N-oxides containing an electrophilic group undergo nucleophilic attack by enediamines. For instance, the cyclocondensation of 3,3-diamino-1-phenylpropenone with quinoline N-oxides yields products indicative of the nucleophilic attack on the pyridine ring position, demonstrating the synthetic pathway for related compounds (Dar'in et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to N,N-dimethyl-N'-(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-1,4-benzenediamine often features complex heterocyclic systems. For instance, the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives reveals a notable cyclopropanation process, highlighting the intricate molecular frameworks achievable within this chemical class (Szakonyi et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives can result in the formation of compounds with varying functional groups and structural motifs. For example, reactions of alpha-oxoketene-N,S-arylaminoacetals with Vilsmeier reagents facilitate the synthesis of functionalized quinolines, demonstrating the chemical reactivity and versatility of quinoline-based systems (Mahata et al., 2003).

Physical Properties Analysis

The physical properties of such compounds are critical for understanding their behavior and potential applications. While specific data on N,N-dimethyl-N'-(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-1,4-benzenediamine is not readily available, related studies indicate that compounds in this class can exhibit interesting photofluorescent properties and crystalline structures, which are essential for their application in materials science and molecular electronics (Politanskaya et al., 2015).

properties

IUPAC Name

4-N,4-N-dimethyl-1-N-(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3/c1-14-7-12-20-18(13-14)21(17-5-4-6-19(17)23-20)22-15-8-10-16(11-9-15)24(2)3/h7-13H,4-6H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGHXEAJCBQQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3CCCC3=C2NC4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-N'-(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)benzene-1,4-diamine

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